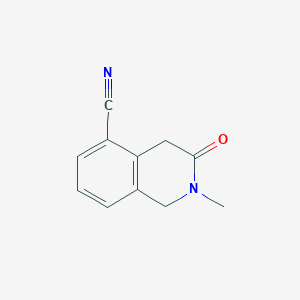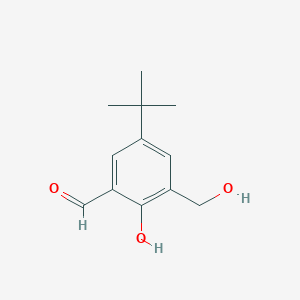
Epimedokoreanin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epimedokoreanin C is a prenylated flavonoid isolated from the Chinese herb Epimedium koreanum. This compound has garnered significant attention due to its unique ability to induce non-apoptotic cell death, specifically methuosis, in cancer cells . Methuosis is characterized by the accumulation of cytoplasmic vacuoles, making this compound a promising candidate for cancer therapies, especially for cancers resistant to apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.
Analyse Chemischer Reaktionen
Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Epimedokoreanin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated flavonoids and their reactivity.
Biology: The compound’s ability to induce methuosis makes it a valuable tool for studying non-apoptotic cell death mechanisms
Medicine: this compound shows potential as a therapeutic agent for treating apoptosis-resistant cancers
Industry: While its industrial applications are still under exploration, its unique properties may lead to the development of new pharmaceuticals and bioactive compounds.
Wirkmechanismus
Epimedokoreanin C exerts its effects through the induction of methuosis, a type of non-apoptotic cell death characterized by the accumulation of cytoplasmic vacuoles . The vacuoles are believed to originate from macropinocytosis, a process involving the engulfment of extracellular fluid . Key molecular targets and pathways involved include the regulation of Rac1 and Arf6, which are inversely affected by this compound treatment . Blocking Rac1 activation with specific inhibitors prevents vacuole accumulation, highlighting its role in the methuosis pathway .
Vergleich Mit ähnlichen Verbindungen
Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:
Epicornuin A, B, F: These are also prenylated flavonoids isolated from Epimedium koreanum but do not exhibit the same methuosis-inducing properties
Epimedokoreanin B: Another flavonoid from the same plant, which has different biological activities
This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
161068-54-8 |
|---|---|
Molekularformel |
C25H26O8 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3 |
InChI-Schlüssel |
JJURQKJUSBAGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)






![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
